2-phenoxy-N-(2,6,8-trimethylquinolin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-phenoxy-N-(2,6,8-trimethylquinolin-4-yl)acetamide” is a chemical compound with the molecular formula C20H20N2O2 and a molecular weight of 320.392 . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of “2-phenoxy-N-(2,6,8-trimethylquinolin-4-yl)acetamide” includes 24 heavy atoms, 4 rotatable bonds, 1 hydrogen bond donor, and 3 hydrogen bond acceptors . The topological polar surface area is 51.2 .Physical And Chemical Properties Analysis
The compound “2-phenoxy-N-(2,6,8-trimethylquinolin-4-yl)acetamide” has a molecular weight of 320.392 . It has a complexity of 422 and an XLogP3-AA of 4.2 .Scientific Research Applications
Medicinal Chemistry and Drug Design
2-phenoxy-N-(2,6,8-trimethylquinolin-4-yl)acetamide: is a compound that can be pivotal in the field of medicinal chemistry. It serves as a framework for the synthesis of new pharmaceuticals, with the potential to interact with various biological targets due to its molecular structure. The quinoline core, in particular, is known for its biological activity and can be modified to enhance efficacy and reduce toxicity .
Cholinesterase Inhibition
This compound has been studied for its potential to inhibit cholinesterase, an enzyme that breaks down acetylcholine, which is crucial for neurotransmission. Inhibitors of this enzyme are sought after for the treatment of diseases like Alzheimer’s, where acetylcholine levels are significantly reduced .
Antimicrobial Activity
The structural analogs of 2-phenoxy-N-(2,6,8-trimethylquinolin-4-yl)acetamide have shown promise in antimicrobial studies. The quinoline moiety is known to possess antibacterial and antifungal properties, making it a valuable scaffold for developing new antimicrobial agents .
Anti-inflammatory Properties
Phenoxy acetamide derivatives have been explored for their anti-inflammatory properties. By modulating the inflammatory pathways, these compounds can potentially be used to treat chronic inflammatory diseases .
Anticancer Research
The quinoline derivative’s ability to interfere with various cellular processes makes it a candidate for anticancer research. Its structure allows for interaction with DNA or proteins involved in cell proliferation, making it possible to design compounds that can selectively target cancer cells .
Computational Chemistry Applications
With the advancement of computational tools, 2-phenoxy-N-(2,6,8-trimethylquinolin-4-yl)acetamide can be used in silico to predict biological activity, optimize drug properties, and simulate molecular interactions. This accelerates the drug discovery process by identifying promising candidates before synthesis .
properties
IUPAC Name |
2-phenoxy-N-(2,6,8-trimethylquinolin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13-9-14(2)20-17(10-13)18(11-15(3)21-20)22-19(23)12-24-16-7-5-4-6-8-16/h4-11H,12H2,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKGOTIPNHWFSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)COC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(2,6,8-trimethylquinolin-4-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.